molecular formula C16H23N3O2 B7587376 (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide

(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide

Cat. No. B7587376
M. Wt: 289.37 g/mol
InChI Key: ZWMHOEDUCNMERZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as UBP302, and it is a potent inhibitor of deubiquitinases (DUBs). DUBs are enzymes that play a critical role in the regulation of protein degradation, and they have been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide involves the inhibition of DUBs. DUBs play a critical role in the regulation of protein degradation, and their dysregulation has been implicated in various diseases. By inhibiting DUBs, (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide can promote the degradation of specific proteins, leading to the inhibition of tumor growth, viral replication, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide are complex and depend on the specific context of its use. In cancer cells, (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide can induce apoptosis and inhibit cell proliferation. In viral infections, (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide can inhibit viral replication by promoting the degradation of viral proteins. In neurodegenerative diseases, (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide in lab experiments include its potent inhibitory activity against DUBs, its broad-spectrum antiviral activity, and its neuroprotective effects. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on specific DUBs and its downstream signaling pathways. Finally, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective inhibitors of DUBs.

Synthesis Methods

The synthesis of (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide is a complex process that involves several steps. The first step is the synthesis of 3-(2-oxopyrrolidin-1-yl)benzoic acid, which is then reacted with 4-methylaminopentan-2-one to form (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide. The final product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide has been studied extensively for its potential applications in scientific research. It is a potent inhibitor of DUBs, and it has been shown to have anti-tumor activity in various cancer cell lines. It has also been shown to have antiviral activity against human cytomegalovirus and herpes simplex virus type 1. Furthermore, (2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11(2)9-14(17)16(21)18-12-5-3-6-13(10-12)19-8-4-7-15(19)20/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3,(H,18,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMHOEDUCNMERZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC(=CC=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.